molecular formula C22H24N2O3S2 B3301075 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 906147-53-3

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B3301075
CAS No.: 906147-53-3
M. Wt: 428.6 g/mol
InChI Key: QKEHSDWUXRBGRS-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core substituted with a 4-methoxy-3-methylphenyl group, linked to a branched ethyl chain bearing 2,3-dihydroindole and thiophen-2-yl moieties.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-16-14-18(9-10-21(16)27-2)29(25,26)23-15-20(22-8-5-13-28-22)24-12-11-17-6-3-4-7-19(17)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEHSDWUXRBGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The indole intermediate can be synthesized through the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . The thiophene intermediate can be prepared through a cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : Due to its unique structure, this compound is a promising candidate for drug development. Its ability to interact with various biological targets makes it suitable for exploring treatments for conditions such as cancer, infections, and neurological disorders.

Mechanism of Action : The mechanism involves interactions with specific receptors or enzymes. The indole moiety can engage with neurotransmitter receptors, potentially influencing mood and cognition. The sulfonamide group may inhibit metabolic enzymes relevant in treating diseases like cancer.

Case Study: Anticancer Activity

Research has indicated that sulfonamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have shown that modifications on the indole and thiophene rings significantly impact their anticancer efficacy.

Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial properties. For instance:

CompoundTarget OrganismMIC (µg/mL)
Indole derivativeStaphylococcus aureus3.90
Indole derivativeMRSA< 1.00
Thiophene derivativeMycobacterium tuberculosis50 - 100

These findings suggest that N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide may possess similar antimicrobial activities.

Structure-Activity Relationship (SAR)

SAR studies indicate that variations in substituents on the indole and thiophene rings can significantly affect biological activities:

  • Indole Substituents : Changes in position and type of substituents alter receptor affinity.
  • Thiophene Ring Modifications : The presence of electron-donating or withdrawing groups influences the compound's reactivity and effectiveness.

Materials Science Applications

The unique properties of this compound may be exploited in materials science for developing novel materials with specific electronic or optical characteristics. Its potential for integration into organic electronics or sensors is an area of ongoing research.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Sulfonamide Groups

  • Piperazinyl Quinolone Derivatives (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones): These compounds feature a thiophene ring linked to a quinolone core via an oxoethyl-piperazine chain. Unlike the target compound, they lack the indole and sulfonamide groups but exhibit notable antibacterial activity against multidrug-resistant Staphylococcus aureus . The thiophene moiety in both structures may contribute to π-π stacking interactions in bacterial enzyme binding sites.
  • Rotigotine Hydrochloride Derivatives: Rotigotine-related compounds (e.g., (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol) share the thiophen-2-yl ethylamine motif with the target compound. These are dopamine agonists used in Parkinson’s disease, highlighting the neurological relevance of the thiophene-ethylamine framework . The absence of a sulfonamide group in Rotigotine derivatives suggests divergent pharmacological targets.

Sulfonamide-Containing Analogues

  • N-Tosylaziridine Derivatives (e.g., N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide) :
    This compound shares the sulfonamide-indole-ethyl backbone with the target molecule but replaces the thiophene with an acetylphenyl group. Such structural variations may alter solubility or metabolic stability .

  • Benzamide Derivatives (e.g., N-{2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3-(trifluoromethyl)benzamide): Here, the sulfonamide is replaced by a benzamide group, and a trifluoromethyl substituent is present.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Sulfonamide Indole, thiophene, 4-methoxy-3-methylphenyl Not explicitly reported
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Quinolone Bromothiophene, piperazine Antibacterial
Rotigotine Hydrochloride Tetrahydronaphthalene Thiophen-2-yl ethylamine Dopaminergic (Parkinson’s)
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide Sulfonamide Indole, acetylphenyl No activity data
N-{2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, dimethylaminophenyl No activity data

Research Findings and Implications

  • Antimicrobial Potential: Thiophene-containing sulfonamides (e.g., piperazinyl quinolones) show efficacy against resistant bacteria, suggesting the target compound’s thiophene and sulfonamide groups may confer similar activity .
  • Structural Optimization : Replacement of the sulfonamide with benzamide (as in ) or addition of trifluoromethyl groups could guide further modifications to enhance bioavailability or target specificity.

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups: indole, thiophene, and sulfonamide. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S with a molecular weight of 378.47 g/mol. The structural characteristics contribute to its biological properties, enabling interactions with various molecular targets.

The mechanism of action for this compound involves several pathways:

  • Interaction with Receptors : The indole moiety can engage with neurotransmitter receptors in the central nervous system, potentially influencing mood and cognition.
  • Enzyme Modulation : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, which could be relevant in treating conditions like cancer or infections.
  • Oxidative Stress Reduction : The compound may also exhibit antioxidant properties, mitigating oxidative damage in cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of indole and thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

CompoundTarget OrganismMIC (µg/mL)
Indole derivativeS. aureus3.90
Indole derivativeMRSA< 1.00
Thiophene derivativeM. tuberculosis50 - 100

Anticancer Potential

Studies have suggested that sulfonamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways related to cell growth is under investigation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole and thiophene rings significantly impact biological activity:

  • Indole Substituents : Variations in the position and type of substituents on the indole ring alter receptor affinity and efficacy.
  • Thiophene Ring : The presence of electron-donating or withdrawing groups on the thiophene influences the compound's overall reactivity and biological effectiveness.

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives against M. tuberculosis, certain modifications led to increased potency compared to standard treatments like isoniazid . Compounds exhibiting MIC values as low as 0.12 µM were identified as more effective than traditional drugs.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar sulfonamide compounds demonstrated significant inhibition of cell growth in breast cancer cell lines at concentrations ranging from 10 to 50 µM .

Q & A

Q. What are the recommended synthetic routes for N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the indole-thiophene ethyl backbone via nucleophilic substitution or coupling reactions. Palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or toluene under inert atmospheres are often employed .
  • Step 2 : Sulfonamide linkage introduction by reacting the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization ensure high purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

A combination of methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .
  • Elemental Analysis : To validate empirical formula accuracy .

Q. What safety protocols should be followed during handling?

  • Skin/Eye Protection : Wear nitrile gloves and goggles. In case of contact, rinse skin with soap/water and eyes with water for ≥15 minutes .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Follow hazardous waste guidelines for sulfonamides and aromatic heterocycles .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

  • Catalyst Screening : Test palladium complexes (e.g., PdCl₂(PPh₃)₂) or copper iodide for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .
  • Temperature Control : Elevated temperatures (80–100°C) may accelerate coupling but risk decomposition; monitor via TLC .

Q. How to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

  • Assay Validation : Repeat assays under standardized conditions (e.g., cell line authenticity, serum-free media) .
  • Purity Verification : Reanalyze compound purity via HPLC (>98%) to exclude impurities affecting activity .
  • Structural Confirmation : Recheck stereochemistry using circular dichroism (CD) or X-ray if enantiomeric impurities are suspected .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes/receptors (e.g., cyclooxygenase-2) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett constants) with activity data to design analogs .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

  • Solvent/Temperature Effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and temperatures .
  • Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR .
  • Reference Standards : Cross-validate with a commercially pure sample or independently synthesized reference .

Methodological Tables

Analytical Technique Purpose Key Parameters References
¹H NMRConfirm substituent positionsδ 6.8–7.5 ppm (aromatic protons)
HRMSVerify molecular weightm/z calculated vs. observed (error < 3 ppm)
X-ray CrystallographyDetermine absolute configurationR-factor < 0.05, resolution > 1.0 Å

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 2
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

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